Ethyl 4-propylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-propylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-propylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with propylamine and formamide under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrimidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-propylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-propylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-propylpyrimidine-5-carboxylate: Similar structure but with an amino group at the 2-position.
Ethyl 4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-ethylpyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-propylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-9-8(6-11-7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
SRTKFPOBIHBTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=NC=C1C(=O)OCC |
Origin of Product |
United States |
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